molecular formula C9H6N2O B2922675 Quinazoline-8-carbaldehyde CAS No. 1823899-37-1

Quinazoline-8-carbaldehyde

Cat. No. B2922675
CAS RN: 1823899-37-1
M. Wt: 158.16
InChI Key: FXROZDCKLWDZRK-UHFFFAOYSA-N
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Description

Quinazoline-8-carbaldehyde is an organic compound with the CAS Number: 1823899-37-1 . It is a derivative of quinazoline, which is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular weight of Quinazoline-8-carbaldehyde is 158.16 . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Chemical Reactions Analysis

Quinazolines have been a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .

It has a flash point of 154.2 and a boiling point that is not specified .

Scientific Research Applications

Synthesis of Quinazoline Derivatives

Quinazoline-8-carbaldehyde serves as a key precursor in the synthesis of various quinazoline derivatives. These derivatives are synthesized using metal-catalyzed reactions, including C-H activation and cascade reactions, which are pivotal in creating compounds with potential applications in medicinal chemistry and material science .

Medicinal Chemistry: Anticancer Agents

In the realm of medicinal chemistry, quinazoline derivatives have been identified as potential therapeutic agents, particularly in the treatment of urinary bladder cancer. The structural properties of quinazoline-8-carbaldehyde allow for the design and synthesis of new compounds with anticancer potency, targeting specific molecular pathways .

Drug Discovery: Solubility and Lipophilicity Modification

The nitrogen heterocycles of quinazolines, including those derived from quinazoline-8-carbaldehyde, are significant in drug discovery. They can modify solubility, lipophilicity, and polarity, enhancing the potency, selectivity, and metabolic stability of pharmaceuticals .

Material Science: Functional Organic Materials

Quinazoline-8-carbaldehyde is also instrumental in the development of functional organic materials. Its derivatives are used to create new materials with desirable properties for various applications in material science .

Pharmacology: Modulation of Biological Properties

The biological properties of quinazoline derivatives, stemming from quinazoline-8-carbaldehyde, are extensively studied for their pharmacological applications. These properties include interactions with various biological pathways and potential use in developing new medications .

Organic Synthesis: Nitrogen-Containing Heterocyclic Framework

Quinazoline-8-carbaldehyde is a building block for the synthesis and functionalization of nitrogen-containing heterocyclic frameworks. These frameworks are crucial in organic synthesis due to their wide range of applications in creating bioactive molecules .

Safety and Hazards

Quinazoline-8-carbaldehyde is classified under the GHS07 pictogram with a signal word of “Warning” according to its Safety Data Sheet .

Future Directions

Quinazolines have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinazoline scaffold with proper functional groups has been observed . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinazoline as well as benefitting researchers for future development .

Mechanism of Action

Target of Action

Quinazoline-8-carbaldehyde, like other quinazoline derivatives, is known to interact with multiple targets. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity, wherein specific as well as multiple targets are involved .

Mode of Action

It is known that quinazoline derivatives can inhibit certain proteins, such as histone methyltransferase (g9a) and g9a-like protein (glp) . These proteins play a crucial role in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects.

Biochemical Pathways

Quinazoline derivatives are known to affect several biochemical pathways. For instance, they have been found to inhibit histone methyltransferase, which plays a crucial role in the methylation of histones . This process is a key part of the epigenetic regulation of gene expression. By inhibiting this process, quinazoline derivatives can potentially disrupt normal gene expression patterns and affect various cellular processes.

Pharmacokinetics

It is known that the use of multiple drug combinations, such as those involving quinazoline derivatives, can often lead to drug-drug interactions and altered pharmacokinetics . These alterations can affect the bioavailability of the drugs and may lead to unintended outcomes.

Result of Action

The molecular and cellular effects of Quinazoline-8-carbaldehyde’s action are likely to be diverse, given the compound’s ability to interact with multiple targets . For instance, by inhibiting histone methyltransferase, quinazoline derivatives can potentially alter gene expression patterns, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of Quinazoline-8-carbaldehyde can be influenced by various environmental factors. For instance, the presence of other drugs can affect the compound’s pharmacokinetics and potentially lead to drug-drug interactions . Additionally, factors such as pH and temperature can potentially affect the stability of the compound.

properties

IUPAC Name

quinazoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-8-3-1-2-7-4-10-6-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROZDCKLWDZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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